molecular formula C11H15NO B1590332 3-(3-Methoxyphenyl)pyrrolidine CAS No. 38175-35-8

3-(3-Methoxyphenyl)pyrrolidine

Cat. No.: B1590332
CAS No.: 38175-35-8
M. Wt: 177.24 g/mol
InChI Key: MDZWFRVPKYMLPL-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-methoxyphenyl group

Scientific Research Applications

3-(3-Methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety information for “3-(3-Methoxyphenyl)pyrrolidine” includes hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+8535 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water in case of contact with eyes, and washing skin thoroughly after handling .

Future Directions

Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, hold promise in pharmacotherapy . They serve as fundamental components of the skeletal structure of many biologically active molecules . Future research could focus on designing and developing new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)pyrrolidine typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine under acidic or basic conditions. One common method is the reductive amination of 3-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrrolidine ring can be reduced to form a more saturated ring system.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 3-(3-Hydroxyphenyl)pyrrolidine or 3-(3-Formylphenyl)pyrrolidine.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted phenylpyrrolidines depending on the nucleophile used.

Comparison with Similar Compounds

    3-(3-Hydroxyphenyl)pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-Formylphenyl)pyrrolidine: Contains a formyl group instead of a methoxy group.

    3-(3-Methylphenyl)pyrrolidine: Substituted with a methyl group instead of a methoxy group.

Uniqueness: 3-(3-Methoxyphenyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing its binding affinity to specific targets.

Properties

IUPAC Name

3-(3-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZWFRVPKYMLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513452
Record name 3-(3-Methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38175-35-8
Record name 3-(3-Methoxyphenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38175-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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